

Spectroscopic Characterization of Di-tert-butyl Dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl hydrogen carbonate

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Introduction: Di-tert-butyl dicarbonate (DBDC), commonly known as Boc anhydride, is an indispensable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. A thorough understanding of its spectroscopic properties is crucial for its quality control and for monitoring reactions in which it is a reagent. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for di-tert-butyl dicarbonate, complete with experimental protocols and a visual workflow for spectral acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of di-tert-butyl dicarbonate are characteristically simple, owing to the molecule's symmetry. Both ^1H and ^{13}C NMR spectra exhibit single resonances corresponding to the chemically equivalent tert-butyl groups.

^1H NMR Data

The ^1H NMR spectrum of di-tert-butyl dicarbonate is defined by a sharp singlet arising from the 18 equivalent protons of the two tert-butyl groups.

Solvent	Chemical Shift (δ) in ppm	Multiplicity
CDCl_3	1.48	Singlet
CCl_4	1.50 - 1.55	Singlet[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of di-tert-butyl dicarbonate displays three distinct signals corresponding to the quaternary carbonyl carbon, the quaternary tert-butyl carbon, and the primary methyl carbons.

Solvent	Chemical Shift (δ) in ppm	Assignment
CDCl ₃	27.8	-C(CH ₃) ₃
CDCl ₃	84.5	-C(CH ₃) ₃
CDCl ₃	146.0	C=O

Infrared (IR) Spectroscopy

The IR spectrum of di-tert-butyl dicarbonate is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The exact position of these bands can vary slightly depending on the sample preparation method.

Sample Preparation	C=O Stretching Frequency (ν) in cm ⁻¹	Other Key Frequencies in cm ⁻¹
KBr Pellet	1751, 1698	2987 (C-H stretch)
CCl ₄ Solution	1810, 1765	-
Neat (ATR)	1760, 1815	2980 (C-H stretch)

Experimental Protocols

Detailed methodologies for the acquisition of high-quality spectroscopic data for di-tert-butyl dicarbonate are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of di-tert-butyl dicarbonate.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- The ^1H NMR spectrum is recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
- The following parameters are typically used:
 - Number of scans: 8-16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 2-4 s
 - Spectral width: 10-12 ppm

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).
- The acquisition is performed with proton decoupling.
- Typical parameters include:
 - Number of scans: 128-1024 (or more, depending on concentration and desired signal-to-noise ratio)
 - Relaxation delay: 2.0 s
 - Pulse width: $30\text{-}45^\circ$
 - Acquisition time: 1-2 s

- Spectral width: 200-220 ppm

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of di-tert-butyl dicarbonate and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Gently grind the mixture to a fine, homogeneous powder.
- Transfer a portion of the powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Sample Preparation (Attenuated Total Reflectance - ATR Method):

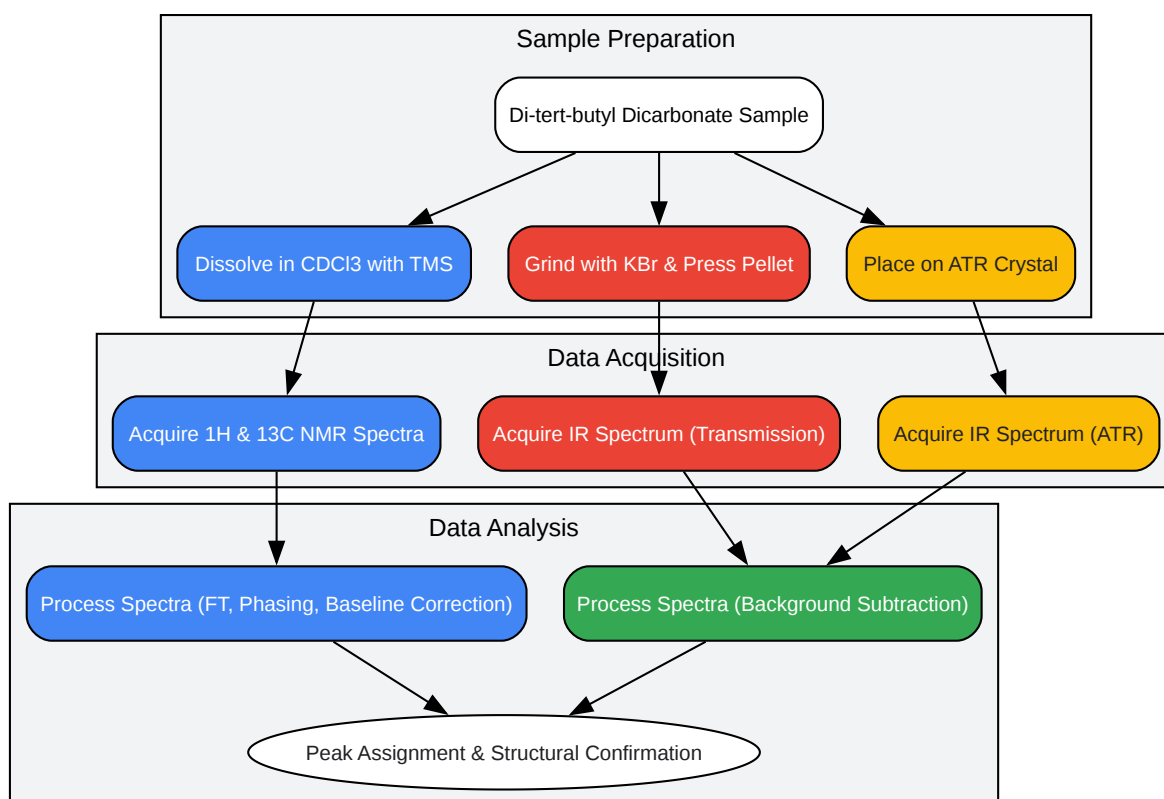
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid or liquid di-tert-butyl dicarbonate directly onto the crystal surface to ensure full coverage.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

3. IR Spectrum Acquisition:

- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
- The sample (KBr pellet or on the ATR crystal) is then placed in the spectrometer's sample holder.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm^{-1} .^[2]

Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of di-tert-butyl dicarbonate.



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Caption: Workflow for Spectroscopic Analysis of Di-tert-butyl Dicarbonate.

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